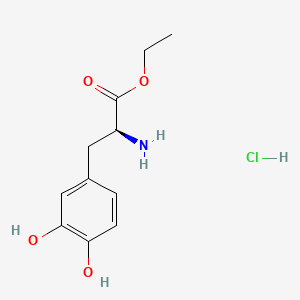

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Vue d'ensemble

Description

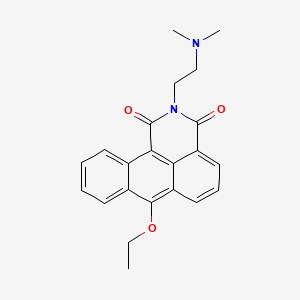

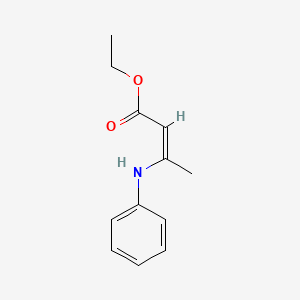

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, also known as Ethyl 3-(3,4-dihydroxyphenyl)propionate, is a compound with the molecular formula C11H14O4 . It contains a total of 34 bonds, including 17 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amine, and 2 aromatic hydroxyls .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves dissolving the carboxylic acid in alcohol, adding three drops of H2SO4 95%, and refluxing the mixture for 24 hours . The solvent is then evaporated under reduced pressure, and water is added to the crude mixture. The pH of the aqueous layer is adjusted to 7 by adding drops of a saturated solution of NaHCO3, and brine is added to the mixture. The aqueous layer is extracted three times with ethyl acetate, and the organic layer is dried over Na2SO4. The solvent is then evaporated under reduced pressure to yield the final compound .Molecular Structure Analysis

The molecular structure of ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride consists of 34 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The InChI Key is MHJZKZOOQLSKTN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride has a molecular weight of 210.230 . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .Applications De Recherche Scientifique

-

Synthesis of Heterocycles

- Field : Organic Chemistry

- Application : This compound can be used in the synthesis of related four-membered to seven-membered heterocycles .

- Method : The synthetic approaches and applications of this class of compounds in the synthesis of related heterocycles are discussed in the research .

- Results : These heterocycles show unique biological activities .

-

Catalytic Protocols for Organic Compounds

- Field : Organic Chemistry

- Application : The compound is used in the study of new catalytic protocols for the synthesis of organic compounds .

- Method : The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .

- Results : This methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield .

-

Antifeedants for the Pine Weevil

- Field : Chemical Ecology

- Application : This compound has been isolated from the bark of Pinus contorta in the search for antifeedants for the pine weevil, Hylobius abietis .

- Method : Based on this lead compound, a number of structurally related compounds were synthesized and tested .

- Results : The study led to numerous new, potent, phenylpropanoid antifeedants for the pine weevil .

-

Synthesis of Heterocycles

- Field : Molecular Diversity

- Application : This compound is used in the synthesis of related four-membered to seven-membered heterocycles .

- Method : The synthetic approaches and applications of this class of compounds in the synthesis of related heterocycles are discussed in the research .

- Results : These heterocycles show unique biological activities .

-

Antioxidant Properties

- Field : Biochemistry

- Application : This compound is used in the study of antioxidant properties to scavenge free radicals .

- Method : The effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals is studied .

- Results : The study provides insights into the antioxidant properties of this compound .

-

Synthesis of Fused Ring Systems

- Field : Synthetic Chemistry

- Application : This compound is used in the synthesis of fused ring systems .

- Method : The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems is discussed .

- Results : The study led to the synthesis of numerous new fused ring systems .

Safety And Hazards

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQFXVIIFKVRCK-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.